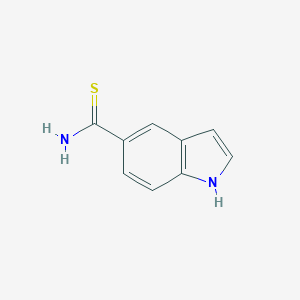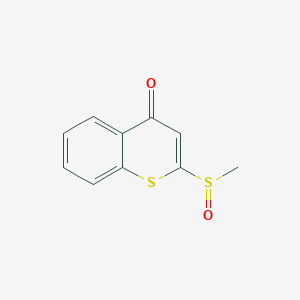
2-methylsulfinylthiochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- is a chemical compound with the molecular formula C10H8O2S It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- typically involves the oxidation of 4H-1-Benzothiopyran-4-one, 2-(methylthio)-. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzothiopyran-4-one, 2-(methylthio)-: The precursor to the sulfoxide derivative.
4H-1-Benzothiopyran-4-one, 2,3-dihydro-: A reduced form of the compound.
4H-1-Benzopyran-4-one, 2-methyl-: A structurally similar compound without the sulfur atom.
Uniqueness
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
112519-51-4 |
|---|---|
Molekularformel |
C10H8O2S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-methylsulfinylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |
InChI-Schlüssel |
KVLAIBRBZGWARL-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Kanonische SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Key on ui other cas no. |
112519-51-4 |
Synonyme |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


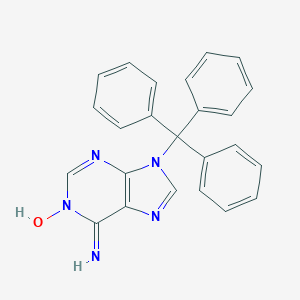
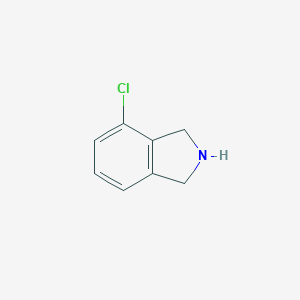
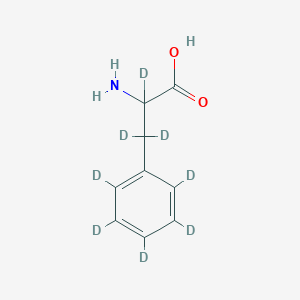
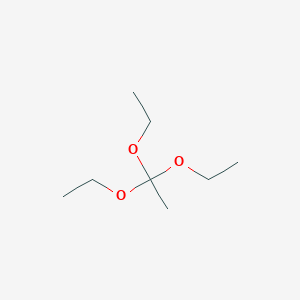
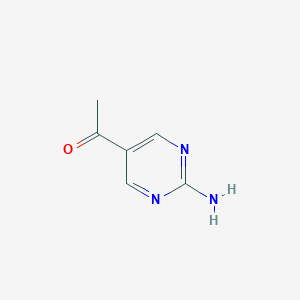

![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
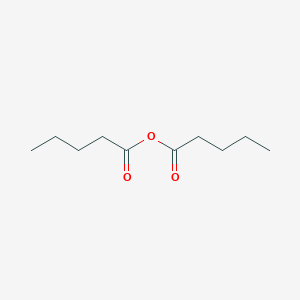
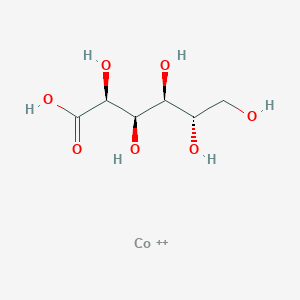
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
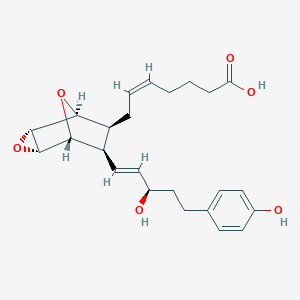
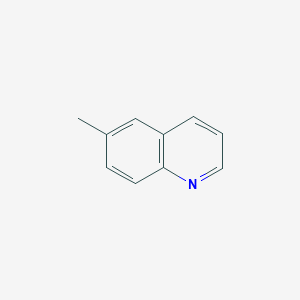
![copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B44276.png)
